N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide
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Overview
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide is a complex organic compound that features a combination of isoquinoline, thiophene, and fluorobenzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinoline Moiety: Starting from a suitable precursor, the isoquinoline ring can be constructed through Pictet-Spengler reaction or Bischler-Napieralski cyclization.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-fluorobenzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzene and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻), and electrophiles (NO₂⁺, SO₃) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-4-fluorobenzenesulfonamide: Lacks the thiophene ring, potentially altering its reactivity and biological activity.
N-(2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide: Lacks the isoquinoline moiety, which might affect its overall properties.
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide: Lacks the fluorine atom, which could influence its chemical behavior and interactions.
Uniqueness
The presence of the isoquinoline, thiophene, and fluorobenzenesulfonamide moieties in N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide makes it unique. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2S2/c22-19-5-7-20(8-6-19)28(25,26)23-13-21(18-10-12-27-15-18)24-11-9-16-3-1-2-4-17(16)14-24/h1-8,10,12,15,21,23H,9,11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQVIIVKFJVJDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)F)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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